N-butyryl-N'-(4-ethylphenyl)thiourea
Description
N-Butyryl-N'-(4-ethylphenyl)thiourea is a thiourea derivative characterized by a butyryl group (C₃H₇CO-) attached to one nitrogen and a 4-ethylphenyl group (C₆H₄-C₂H₅) on the other. Thiourea derivatives are widely studied for their diverse applications, including catalysis, anticancer activity, and antimicrobial properties. The structural flexibility of thioureas allows for modifications that enhance specific functionalities, such as hydrophobicity, electronic effects, and receptor binding .
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36g/mol |
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C13H18N2OS/c1-3-5-12(16)15-13(17)14-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
YPQLKZKPDXMOEI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Key Observations :
- Bulky substituents (e.g., t-butyl in ) enhance lipophilicity, critical for membrane penetration in anticancer applications.
- Electron-withdrawing groups (e.g., benzoyl in ) stabilize the thiourea scaffold, influencing catalytic activity.
- Polar groups (e.g., ethoxy in or amino acids in ) improve solubility and receptor interactions.
Catalytic and Chemical Properties
Thiourea derivatives are explored as organocatalysts due to their hydrogen-bonding capabilities. For example:
- Aryl ester thiourea 9 achieved 22% conversion in catalytic reactions, while sulfonaryl thiourea 10 reached 28%, comparable to reference compound 11 (27%) .
- N-Benzoyl derivatives exhibit syn–anti configurations that optimize hydrogen-bond donor capacity, critical for enantioselective catalysis .
- IR Spectroscopy : Thioureas show distinct C=S stretching bands (1096 cm⁻¹) and NH vibrations (3500–3100 cm⁻¹), differentiating them from urea analogs (C=O at ~1700 cm⁻¹) .
Anticancer Activity:
- N-(4-t-Butylbenzoyl)-N'-phenylthiourea targets EGFR and SIRT1 enzymes, showing promise against breast and cervical cancers due to high lipophilicity .
- N-Benzoyl-N'-phenylthiourea derivatives act as EGFR inhibitors by blocking tyrosine kinase receptors, a mechanism shared with clinical agents like Sorafenib .
Anti-Amoebic Activity:
- Amino acid-type thioureas (M1, M2) outperformed chlorhexidine against Acanthamoeba, attributed to hydrophilic moieties enhancing receptor targeting .
Physicochemical Properties
Preparation Methods
Formation of Sodium N-(4-Ethylphenyl)dithiocarbamate
The foundational step in thiourea synthesis involves the reaction of 4-ethylaniline with carbon disulfide (CS₂) in an alkaline aqueous medium. As demonstrated in US3188312A, primary amines react with CS₂ and sodium hydroxide to form sodium dithiocarbamates (Eq. 1):
Key operational parameters include:
-
Temperature : 0–5°C to mitigate exothermic side reactions.
-
Molar ratios : 1:1:1 (amine:CS₂:NaOH) for optimal yield.
-
Solvent : Water, with agitation to ensure homogeneity.
Acylation with Butyryl Chloride
The sodium dithiocarbamate intermediate is subsequently treated with butyryl chloride to introduce the butyryl moiety. This step parallels Example V of US3188312A, where sodium dithiocarbamates react with electrophilic agents (e.g., chloroacetate, lactones) to form thioureas. The reaction proceeds via nucleophilic acyl substitution (Eq. 2):
Optimization Notes :
-
Solvent : Dichloromethane or THF improves acyl chloride reactivity.
-
Base : Triethylamine (1.1 eq) neutralizes HCl, driving the reaction forward.
-
Workup : Aqueous washes (NaHCO₃, brine) followed by recrystallization from ethanol/water (4:1) yield crystalline product.
Isothiocyanate Coupling Strategy
Synthesis of 4-Ethylphenyl Isothiocyanate
Thioureas are classically prepared via the reaction of isothiocyanates with amines. For this compound, 4-ethylphenyl isothiocyanate is first synthesized by treating 4-ethylaniline with thiophosgene (Eq. 3):
Critical Considerations :
Coupling with Butyrylamine
The isothiocyanate intermediate reacts with butyrylamine in anhydrous THF (Eq. 4):
Reaction Profile :
-
Time : 12–24 hours at room temperature.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product.
Post-Synthetic Acylation of Preformed Thiourea
Preparation of N'-(4-Ethylphenyl)thiourea
A two-step approach involves synthesizing N'-(4-ethylphenyl)thiourea via the dithiocarbamate route (Section 1.1), followed by acylation. Example XV of US3188312A demonstrates benzyl-thiourea synthesis using propiolactone, suggesting analogous applicability for butyryl derivatives.
Butyrylation Using Activated Esters
The free amine group of N'-(4-ethylphenyl)thiourea is acylated with butyric anhydride or N-hydroxysuccinimide (NHS)-activated butyrate (Eq. 5):
Advantages :
-
Mild Conditions : Room temperature, catalytic DMAP.
-
High Yield : >90% with excess anhydride.
Comparative Analysis of Methodologies
Key Insights :
-
The post-acylation method offers superior yields and purity but requires pre-synthesized thiourea.
-
Dithiocarbamate routes are operationally simpler but necessitate careful CS₂ management.
Characterization and Validation
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-butyryl-N'-(4-ethylphenyl)thiourea with high purity?
- Methodological Answer : The synthesis typically involves reacting 4-ethylphenyl isothiocyanate with butyryl amine under anhydrous conditions in dichloromethane or THF. A stepwise approach includes:
Coupling Reaction : Stir equimolar amounts of 4-ethylphenyl isothiocyanate and butyryl amine at 0–5°C for 2–4 hours.
Purification : Extract the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like disubstituted thioureas.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- FT-IR : Confirm thiourea C=S stretch at ~1200–1250 cm⁻¹ and N-H stretches at ~3100–3300 cm⁻¹.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm), butyryl CH₂ groups (δ 1.2–2.5 ppm), and thiourea NH signals (δ 9.8–10.5 ppm, broad).
- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?
- Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS or cell culture medium. Confirm compound stability via HPLC post-dilution .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL ( ) provides precise bond lengths and angles. Key steps:
Crystallization : Grow crystals via slow evaporation of a saturated acetone solution.
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Apply SHELXL-2018/3 for anisotropic displacement parameters and hydrogen-bonding networks.
- Example : A similar thiourea derivative showed planar geometry with intramolecular N-H···O hydrogen bonds (r.m.s. deviation = 0.118 Å) .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein structures (PDB) to model binding poses. Focus on thiourea’s sulfur and aromatic substituents for hydrophobic/π-π interactions.
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
Comparative Assays : Test the compound alongside analogs (e.g., chloro- or trifluoromethyl-substituted thioureas) under identical conditions.
Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate potency variations caused by substituent electronic effects.
Target Validation : Employ CRISPR knockouts or siRNA to confirm specificity for suspected enzymes (e.g., kinases) .
Q. What strategies optimize this compound for catalytic applications in organic synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
